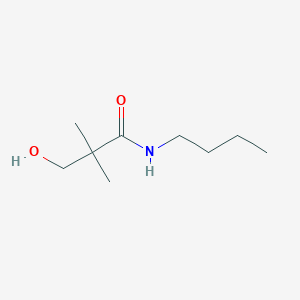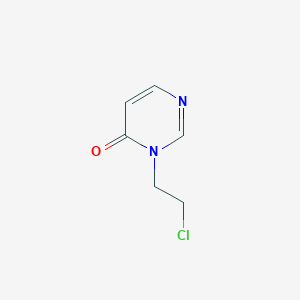![molecular formula C15H12FNO4 B8634460 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B8634460.png)
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid is an organic compound that features a benzyloxycarbonylamino group attached to a fluorinated benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a fluorine atom onto the benzoic acid ring. One common method involves the following steps:
Protection of the amino group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium carbonate.
Fluorination: The protected amino compound is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: The free amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions to release the active amine, which can then interact with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxycarbonylamino)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxycarbonylamino)-4-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
3-(Benzyloxycarbonylamino)-4-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound in drug design and development.
Properties
Molecular Formula |
C15H12FNO4 |
|---|---|
Molecular Weight |
289.26 g/mol |
IUPAC Name |
4-fluoro-3-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-7-6-11(14(18)19)8-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
IQRRWWLKCMXPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8634426.png)
![N-[N-(N-benzoylglycyl)-L-histidyl]-L-leucine](/img/structure/B8634434.png)


![1-(4-aminobutyl)-2-propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8634468.png)



